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Abstract

Junosine is a naturally occurring acridone alkaloid found in plant species such as Atalantia

monophylla. Its structure, 1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one,

presents a poly-substituted aromatic core with potential for diverse biological activities, making

it a molecule of interest for drug discovery and development. As of now, a standardized total

synthesis protocol for Junosine has not been widely reported in the scientific literature. This

document provides a detailed, proposed synthetic strategy for Junosine based on established

organo-chemical transformations for the construction of acridone alkaloids. The protocols

outlined herein are intended to serve as a foundational guide for researchers aiming to

synthesize Junosine and its analogs for further investigation.

Proposed Retrosynthetic Analysis and Synthetic
Strategy
The synthesis of Junosine can be approached by constructing the core acridone skeleton,

followed by sequential functionalization. A plausible retrosynthetic analysis breaks down

Junosine into simpler, more readily available precursors.
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The key disconnections in the retrosynthesis of Junosine (1) are the C-prenylation, the N-

methylation, and the cyclization to form the acridone core. This leads back to N-

methylanthranilic acid (5) and a substituted phloroglucinol derivative (6) as potential starting

materials.

Junosine (1)

1,3,5-trihydroxy-10-methylacridin-9-one (2) C-Prenylation

Prenyl source

1,3,5-trihydroxyacridin-9-one (3) N-MethylationN-phenylanthranilic acid derivative (4) Intramolecular Cyclization

N-methylanthranilic acid (5) Ullmann Condensation

Phloroglucinol (6)
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Caption: Retrosynthetic analysis of Junosine.

Forward Synthetic Strategy

The proposed forward synthesis involves three main stages:

Formation of the Acridone Core: Synthesis of a 1,3,5-trihydroxyacridin-9-one intermediate via

an acid-catalyzed condensation and cyclization reaction.

N-Methylation: Introduction of the methyl group at the N-10 position of the acridone ring.

Regioselective C-Prenylation: Introduction of the 3-methylbut-2-enyl (prenyl) group at the C-

2 position.

Experimental Protocols
Caution: These are proposed protocols and require experimental validation and optimization.

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 1,3,5-Trihydroxyacridin-9-one
(Intermediate 3)
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This protocol describes the synthesis of the acridone core via a condensation reaction between

2-amino-6-hydroxybenzoic acid and phloroglucinol.

Materials:

2-amino-6-hydroxybenzoic acid

Phloroglucinol

Eaton's Reagent (7.5% w/w P₂O₅ in methanesulfonic acid)

Deionized water

Methanol

Procedure:

To a solution of Eaton's reagent (50 mL), add 2-amino-6-hydroxybenzoic acid (1.0 eq) and

phloroglucinol (1.1 eq).

Heat the reaction mixture to 80°C and stir for 12-18 hours under an inert atmosphere (e.g.,

nitrogen or argon).

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent

system (e.g., Dichloromethane:Methanol 9:1).

Upon completion, cool the reaction mixture to room temperature and pour it carefully into ice-

cold deionized water (500 mL).

A precipitate will form. Collect the solid product by vacuum filtration.

Wash the solid with copious amounts of deionized water until the filtrate is neutral.

Further purify the crude product by recrystallization from methanol to yield 1,3,5-

trihydroxyacridin-9-one as a solid.

Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
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Protocol 2: Synthesis of 1,3,5-Trihydroxy-10-
methylacridin-9-one (Intermediate 2)
This protocol details the N-methylation of the acridone core.

Materials:

1,3,5-Trihydroxyacridin-9-one (from Protocol 1)

Potassium carbonate (K₂CO₃), anhydrous

Methyl iodide (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1,3,5-trihydroxyacridin-9-one (1.0 eq) in anhydrous DMF (20 mL/g of acridone).

Add anhydrous potassium carbonate (3.0 eq) to the solution.

Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

Stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and pour it into ice-cold water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1,3,5-trihydroxy-

10-methylacridin-9-one.

Characterize the product by spectroscopic methods.

Protocol 3: Synthesis of Junosine (1) via Regioselective
C-Prenylation
This protocol describes the final step of introducing the prenyl group. The regioselectivity of this

Friedel-Crafts alkylation is directed by the existing hydroxyl groups. The C-2 position is

activated by the flanking hydroxyl groups at C-1 and C-3.

Materials:

1,3,5-Trihydroxy-10-methylacridin-9-one (from Protocol 2)

Prenyl alcohol (3-methyl-2-buten-1-ol)

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Anhydrous dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 1,3,5-trihydroxy-10-methylacridin-9-one (1.0 eq) in anhydrous DCM under an inert

atmosphere.

Cool the solution to 0°C in an ice bath.

Add prenyl alcohol (1.2 eq) to the solution.

Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an

additional 8-12 hours.

Monitor the formation of the product by TLC.

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent in vacuo.

Purify the resulting crude product by preparative High-Performance Liquid Chromatography

(HPLC) or column chromatography to isolate Junosine.

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and

HPLC analysis.

Proposed Synthetic Workflow and Data Summary
The overall workflow for the proposed synthesis of Junosine is depicted below.
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Starting Materials

Step 1: Acridone Formation

Step 2: N-Methylation

Step 3: C-Prenylation

2-amino-6-hydroxybenzoic acid

Condensation &
Cyclization
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1,3,5-Trihydroxyacridin-9-one

N-Methylation
(CH3I, K2CO3)

1,3,5-Trihydroxy-10-methylacridin-9-one

C-Prenylation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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